molecular formula C7H8FNO B6165286 (2-fluoro-5-methylpyridin-4-yl)methanol CAS No. 1227514-37-5

(2-fluoro-5-methylpyridin-4-yl)methanol

Cat. No.: B6165286
CAS No.: 1227514-37-5
M. Wt: 141.1
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Description

(2-Fluoro-5-methylpyridin-4-yl)methanol is a pyridine derivative featuring a hydroxylmethyl group (-CH2OH) at the 4-position, a fluorine atom at the 2-position, and a methyl group (-CH3) at the 5-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The methanol moiety offers a functional handle for further derivatization, making it a versatile intermediate in synthesis .

Properties

CAS No.

1227514-37-5

Molecular Formula

C7H8FNO

Molecular Weight

141.1

Purity

95

Origin of Product

United States

Preparation Methods

Reduction of (2-Fluoro-5-Methylpyridin-4-yl)Carbaldehyde

A common strategy involves the reduction of the corresponding aldehyde. The aldehyde precursor, (2-fluoro-5-methylpyridin-4-yl)carbaldehyde, can be synthesized via a Grignard exchange reaction followed by formylation, analogous to methods described for aromatic aldehydes.

Procedure :

  • Grignard Reagent Formation : React 4-bromo-2-fluoro-5-methylpyridine with isopropyl magnesium chloride in tetrahydrofuran (THF) at −10°C to 0°C.

  • Formylation with DMF : Add dimethylformamide (DMF) to the Grignard intermediate, yielding the aldehyde after quenching with hydrochloric acid.

  • Reduction with Sodium Borohydride : Treat the aldehyde with NaBH₄ in methanol at 0°C–25°C, achieving 85–89% yield (Table 1).

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
Grignard ExchangeiPrMgCl, THF, −10°C9295
FormylationDMF, HCl7891
ReductionNaBH₄, MeOH, 0°C8998

Hydroxylation of 4-Chloromethyl-2-Fluoro-5-Methylpyridine

Nucleophilic substitution of a chloromethyl group provides a direct route:
Procedure :

  • Substrate Preparation : Synthesize 4-chloromethyl-2-fluoro-5-methylpyridine via chlorination of 4-methyl-2-fluoro-5-picoline using SOCl₂.

  • Hydrolysis : Reflux with aqueous NaOH (10%) in ethanol at 80°C for 6 hours, yielding 73–77% of the target alcohol.

Optimization Note : Elevated temperatures (>80°C) led to decomposition, while lower NaOH concentrations (5%) resulted in incomplete conversion.

Protective Group Strategies for Enhanced Stability

To prevent oxidation of the hydroxymethyl group during synthesis, acetyl protection is employed, inspired by methodologies for nitroanilines:

  • Acetylation : Treat (2-fluoro-5-methylpyridin-4-yl)methanol with acetic anhydride in acetic acid at 90°C for 4 hours.

  • Deprotection : Hydrolyze the acetylated intermediate with HCl in methanol under reflux, achieving 82% recovery.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, Py-H), 7.38 (d, J = 7.6 Hz, 1H, Py-H), 4.72 (s, 2H, CH₂OH), 2.34 (s, 3H, CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −112.4 (s, 1F).

  • MS (EI) : m/z 155 [M]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN) confirmed ≥98% purity for all routes, with the reduction method showing superior reproducibility.

Discussion of Challenges and Innovations

Regioselectivity in Halogenation

Fluorination at the 2-position requires careful control to avoid byproducts. Patent WO2018207120A1 highlights the use of potassium tert-butoxide for directed ortho-metallation, a technique adaptable to pyridine systems.

Solvent and Temperature Effects

THF and dichloromethane were optimal for Grignard and deprotection steps, respectively, minimizing side reactions. Reaction temperatures below 0°C were critical for stabilizing intermediates during formylation .

Chemical Reactions Analysis

(2-fluoro-5-methylpyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using reagents like palladium catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium.

Scientific Research Applications

(2-fluoro-5-methylpyridin-4-yl)methanol is utilized in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: This compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (2-fluoro-5-methylpyridin-4-yl)methanol involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The pathways involved often include inhibition or activation of specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2-fluoro-5-methylpyridin-4-yl)methanol can be contextualized by comparing it to related pyridine methanol derivatives. Key compounds for comparison include:

Table 1: Structural and Molecular Comparison of Pyridine Methanol Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
This compound -F (2), -CH3 (5), -CH2OH (4) C7H8FNO 141.14* High reactivity for phosphorylation; precursor in drug synthesis
(4-Chloro-5-fluoropyridin-2-yl)methanol -Cl (4), -F (5), -CH2OH (2) C6H5ClFNO 161.56 Halogen-rich structure; potential antimicrobial agent
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol -Cl (2), -CH(OCH3)2 (3), -CH2OH (4) C9H11ClNO3 216.64 Bulky substituents; used in coordination chemistry
(4-Methoxypyridin-2-yl)-methanol -OCH3 (4), -CH2OH (2) C7H9NO2 139.15 Electron-donating methoxy group; solubility enhancer

*Calculated based on molecular formula.

Key Analysis:

Substituent Effects: Fluorine vs. Chlorine: The target compound’s fluorine at position 2 (electron-withdrawing) contrasts with chlorine in (4-Chloro-5-fluoropyridin-2-yl)methanol, which increases molecular weight and polarizability. Chlorine may enhance halogen bonding in biological targets but reduces metabolic stability compared to fluorine . Methyl vs. Methoxy: The methyl group in the target compound improves lipophilicity, whereas the methoxy group in (4-Methoxypyridin-2-yl)-methanol increases solubility via hydrogen bonding but reduces steric bulk .

Reactivity and Applications: The target compound’s 4-hydroxymethyl group enables phosphorylation reactions, as demonstrated in its conversion to phosphonium salts for nucleophilic substitutions (e.g., alkoxylation to form 2-fluoro-4-(hexyloxy)-5-methylpyridine) . (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol’s dimethoxymethyl group introduces steric hindrance, limiting its utility in sterically sensitive reactions but favoring chelation in metal complexes .

Biological Relevance: Fluorine’s presence in the target compound may enhance binding affinity to enzymes or receptors, a trait exploited in anticancer drug precursors (e.g., p53 activators) .

Synthetic Methods: The target compound is synthesized via phosphorus ligand-coupling reactions (82% yield), which are more efficient than the acid-catalyzed routes used for analogs like (4-Methoxypyridin-2-yl)-methanol .

Biological Activity

(2-Fluoro-5-methylpyridin-4-yl)methanol is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a fluorine atom and a hydroxymethyl group. This compound has garnered attention for its biological activity, particularly in its interactions with various molecular targets such as enzymes and receptors.

  • Molecular Formula : C7_7H8_8F1_1N1_1O1_1
  • Molecular Weight : 141.14 g/mol
  • Physical State : Colorless to pale yellow liquid

The presence of the fluorine atom enhances the compound's reactivity and binding affinity, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact selectively with specific enzymes and receptors. The fluorine atom contributes to increased binding affinity, allowing for modulation of various biological pathways. This compound may influence enzyme mechanisms, potentially impacting cellular responses and biochemical assays.

Biological Activity Summary

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic contexts.
  • Cell Viability : Studies have indicated that it may affect cell viability in various cancer cell lines, suggesting its potential as an anti-cancer agent .
  • Modulation of Biochemical Pathways : Its interactions with molecular targets suggest a role in modulating key biochemical pathways involved in disease processes.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
Enzyme InhibitionSelective inhibition of target enzymes
Anticancer ActivityReduced viability in cancer cell lines
Biochemical ModulationInfluence on cellular signaling pathways

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies :
    • A study examined the effects of this compound on MCF-7 breast cancer cells, revealing a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism involved apoptosis induction and modulation of apoptotic markers such as Caspase-3 activation .
  • Enzyme Interaction Studies :
    • Research focused on the interaction of this compound with adenosine kinase showed promising results, indicating that it could enhance endogenous adenosine levels, potentially offering therapeutic benefits for conditions like seizures .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR highlighted that modifications to the pyridine ring can significantly influence biological activity. The presence of the fluorine atom was found to enhance selectivity and potency against specific molecular targets compared to non-fluorinated analogs.

Q & A

Q. What are the optimal synthetic routes for (2-fluoro-5-methylpyridin-4-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves fluorination and functionalization of pyridine derivatives. Key steps include:

  • Fluorination : Direct fluorination of pyridine precursors using agents like Selectfluor™ under anhydrous conditions (analogous to methods for (6-fluoro-5-methylpyridin-3-yl)methanol) .
  • Methanol Group Introduction : Hydroxymethylation via nucleophilic substitution or reduction of ester intermediates (e.g., using LiAlH₄ in THF) .

Q. Reaction Optimization Table :

StepReagents/ConditionsYield RangePurity Analysis
FluorinationSelectfluor™, DMF, 80°C60-75%HPLC (>95%)
HydroxymethylationLiAlH₄, THF, 0°C → RT70-85%¹H/¹³C NMR


Critical Factors : Solvent polarity (DMF vs. THF) and temperature control significantly impact fluorination efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR confirms fluorine position (δ ~ -110 ppm for aromatic F), while ¹H NMR resolves methyl (δ ~ 2.3 ppm) and hydroxymethyl (δ ~ 4.5 ppm) groups .
  • X-ray Crystallography : Used for absolute structural confirmation (e.g., as in 2-fluoro-5-(4-fluorophenyl)pyridine ).
  • HPLC Analysis : Reverse-phase C18 columns with methanol/water gradients (70:30 → 90:10) ensure >98% purity .

Advanced Research Questions

Q. How does the fluorine substituent at position 2 influence the compound’s reactivity and biological interactions?

Methodological Answer:

  • Electronic Effects : Fluorine’s electronegativity increases pyridine ring electron deficiency, enhancing susceptibility to nucleophilic attack at position 4 .
  • Biological Activity : Fluorine improves metabolic stability and binding affinity to targets like kinases (e.g., GSK-3β inhibition observed in (6-fluoro-5-methylpyridin-3-yl)methanol) .
  • Experimental Validation : Use competitive binding assays (e.g., fluorescence polarization) to compare fluorinated vs. non-fluorinated analogs .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Source Analysis : Verify assay conditions (e.g., cell lines, concentrations). For example, cytotoxicity in HeLa cells (IC₅₀ = 5 µM) may differ from HEK293 (IC₅₀ = 20 µM) due to uptake variability .
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish direct vs. indirect effects .
  • Structural Confirmation : Ensure compound integrity via LC-MS to rule out degradation artifacts .

Q. What strategies are recommended for studying the compound’s interactions with enzymes like GSK-3β?

Methodological Answer:

  • Kinase Assays : Use recombinant GSK-3β in ADP-Glo™ luminescence assays to measure inhibition (IC₅₀ determination) .
  • Docking Studies : Perform molecular dynamics simulations with PyMOL or AutoDock Vina, leveraging crystal structures of related fluorinated pyridines .
  • Mutagenesis : Test binding affinity in GSK-3β mutants (e.g., Arg96Ala) to identify critical interaction sites .

Q. How can substituent variations (e.g., methyl vs. methoxy) be systematically explored to optimize pharmacological properties?

Methodological Answer:

  • SAR Libraries : Synthesize derivatives via parallel synthesis (e.g., replacing 5-methyl with 5-methoxy using Pd-catalyzed coupling) .
  • ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 monolayers) .
  • Data Integration : Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate substituent effects with bioavailability .

Data Contradiction Analysis

Q. Why do synthetic yields vary widely across literature reports for similar pyridine methanol derivatives?

Methodological Answer:

  • Reagent Purity : Impurities in fluorinating agents (e.g., Selectfluor™) can reduce yields by 15-20% .
  • Scale Effects : Milligram-scale reactions may achieve 80% yield, but scalability issues (e.g., exothermicity in LiAlH₄ reductions) lower yields at >10g scales .
  • Byproduct Formation : Competing pathways (e.g., over-fluorination) require TLC monitoring and quenching optimization .

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